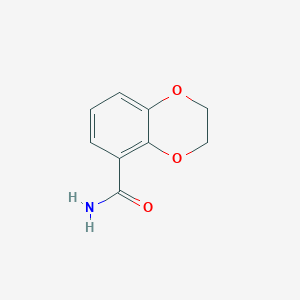

2,3-Dihydro-1,4-benzodioxine-5-carboxamide

Descripción

Contextual Significance of Benzodioxine Scaffolds in Medicinal Chemistry

The 1,4-benzodioxane (B1196944) framework is a prominent heterocyclic nucleus frequently found in a variety of biologically active compounds. arabjchem.org Its molecular architecture, which features a planar benzene (B151609) ring fused to a non-planar 1,4-dioxane (B91453) ring, has attracted considerable attention from medicinal chemists for decades. unimi.it This versatile scaffold serves as a foundational template in drug design, leading to the development of molecules with a wide array of pharmacological activities. unimi.itnih.gov The significance of this scaffold is underscored by its presence in both natural products and clinically important synthetic drugs. arabjchem.orgscirp.org

The 1,4-benzodioxane structure is considered an "evergreen" and versatile template in medicinal chemistry, consistently utilized over the last several decades to design molecules with diverse bioactivities. unimi.itnih.gov Its utility spans numerous therapeutic areas, and compounds incorporating this motif have been developed to interact with a variety of biological targets. nih.gov

Key pharmacological classes where the benzodioxane scaffold is prominent include:

Receptor Agonists and Antagonists: Benzodioxane-containing compounds have been successfully designed as agonists and antagonists for several crucial receptor subtypes, including neuronal nicotinic, α1 adrenergic, and serotoninergic receptors. unimi.itnih.gov

Anticancer Agents: The scaffold is a key component in a range of molecules developed as cancer chemotherapeutics, targeting enzymes and pathways critical for cell proliferation and survival. unimi.itresearchgate.netscirp.org

Antibacterial Agents: Researchers have incorporated the benzodioxane nucleus into novel antibacterial agents, some of which are active against drug-resistant bacteria. unimi.it

Enzyme Inhibitors: The framework is present in inhibitors of various enzymes, such as cyclooxygenase (COX-2), monoamine oxidase B (MAO-B), and farnesyltransferase, highlighting its broad applicability in targeting different enzymatic processes. unimi.it

The following table summarizes the diverse biological activities associated with compounds containing the 1,4-benzodioxane scaffold.

| Biological Target/Activity | Examples of Associated Compounds/Derivatives | Therapeutic Area |

| α1-Adrenoceptor Antagonism | Doxazosin, WB 4101 related compounds | Hypertension, Benign Prostatic Hyperplasia arabjchem.orgresearchgate.net |

| 5-HT1A Receptor Agonism | Derivatives studied for antidepressant and neuroprotective effects | Neurology, Psychiatry researchgate.netrsc.org |

| Anticancer | FtsZ inhibitors, PARP1 inhibitors, HSF1 pathway inhibitors | Oncology scirp.orgnih.govnih.gov |

| Antibacterial | FabH inhibitors, agents active against E. coli and S. aureus | Infectious Diseases unimi.it |

| Anti-inflammatory | Selective COX-2 inhibitors | Inflammation unimi.itsemanticscholar.org |

| Antiviral (Anti-HCV) | Silybin and other flavonolignans | Infectious Diseases researchgate.netacs.org |

| Antioxidant | N-acetyldopamine dimers, various natural products | General Health unimi.itresearchgate.net |

| Hepatoprotective | Silybin (a flavonolignan) | Liver Disease arabjchem.orgunimi.it |

This table is for illustrative purposes and represents a selection of research findings.

The 1,4-benzodioxane ring system is a recurring structural motif in a wide range of natural products, particularly those derived from plants. unimi.itnih.gov These naturally occurring compounds exhibit significant structural diversity and a variety of pharmacological properties. unimi.it They are typically biosynthesized through the oxidative coupling of phenylpropanoid units with other phenylpropanoids, flavonoids, coumarins, or stilbenoids. unimi.it

Examples of natural product classes containing the 1,4-benzodioxane scaffold include:

Lignans: These are formed by the dimerization of two phenylpropanoid units. unimi.itnih.gov Lignan-derived benzodioxanes show a diverse array of biological activities. rsc.orgnih.gov

Flavonolignans: Resulting from the coupling of a flavonoid with a phenylpropanoid, this class includes well-documented compounds like Silybin. unimi.it Silybin, extracted from milk thistle, is known for its hepatoprotective, antiviral, antioxidant, and anti-inflammatory functions. unimi.itscirp.org

Coumarinolignans and Stilbenolignans: These classes, such as Cleomiscosin-A and (-)-Aiphanol respectively, also feature the benzodioxane bridge and possess anti-inflammatory and anticancer activities. unimi.it

Beyond natural products, the benzodioxane scaffold is a core component of several synthetic drugs and pharmacological tools. unimi.it A notable example is Doxazosin, an α1-adrenoceptor antagonist used clinically for treating hypertension and benign prostatic hyperplasia. arabjchem.orgscirp.org

Overview of Research Trajectories for 2,3-Dihydro-1,4-benzodioxine-5-carboxamide and its Derivatives

The synthesis of the 1,4-benzodioxane nucleus was first accomplished in the late 19th century, with subsequent improvements in synthetic methods during the early 20th century. unimi.it Early pharmaceutical research into this class of compounds, dating back to the 1960s, explored amides and amines of the 1,4-benzodioxan nucleus for their potential as adrenolytic agents. acs.org However, specific and intensive investigation into this compound is a more recent development, emerging from modern drug discovery techniques.

Contemporary research on this compound is prominently focused on its application in oncology, specifically as an inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1). nih.gov PARP1 is a nuclear protein that plays a critical role in DNA repair, making it a widely explored target for anticancer drugs. nih.gov

In a recent study, this compound (referred to as compound 4 in the study) was identified as a PARP1 inhibitor through a high-throughput virtual screening of a small molecule library. nih.gov This compound was selected as a lead for further chemical modification due to its potency and novelty. nih.gov The research involved synthesizing the compound and then creating a series of analogues to explore structure-activity relationships (SAR) and improve inhibitory activity. nih.gov

The synthesis of this compound involved a multi-step process starting from 2,3-dihydroxybenzoic acid. Key steps included esterification, alkylation with 1,2-dibromoethane (B42909) to form the benzodioxine ring, hydrolysis of the resulting ester, and finally conversion of the carboxylic acid to the target carboxamide using a mixed-anhydride method. nih.gov

Subsequent optimization efforts, including installing polar substitutions on the dioxine ring and employing a "scaffold hopping" strategy, led to the development of significantly more potent inhibitors. nih.gov This trajectory highlights a common theme in modern drug discovery: identifying a moderately active "hit" compound and systematically modifying its structure to generate a highly potent lead compound for potential anticancer drug development. nih.gov

The following table details the PARP1 inhibitory activities of this compound and its subsequently developed, more potent, analogues from the aforementioned study.

| Compound | Chemical Name | PARP1 IC50 (μM) |

| 4 | This compound | 5.8 |

| 21b | (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b] researchgate.netnih.govdioxine-5-carboxamide | 1.1 |

| 26b | (2S,3S)-3-(hydroxymethyl)-2,3-dihydrobenzo[b] researchgate.netnih.govdioxine-5-carboxamide | 0.81 |

| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazine-8-carboxamide | 0.082 |

Data sourced from a study on the synthesis of PARP1 inhibitors. nih.gov The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYLTYTXMKZKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381574 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349550-81-8 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2,3-Dihydro-1,4-benzodioxine Core

The 2,3-dihydro-1,4-benzodioxine structure is a prevalent motif in medicinal chemistry, and its synthesis has been approached through various methodologies. mdpi.com The core of its formation typically involves the creation of the dioxane ring fused to a benzene (B151609) ring, a process often achieved through the cyclization of catecholic precursors. mdpi.com

The fundamental approach to constructing the 2,3-dihydro-1,4-benzodioxine core is the Williamson ether synthesis, involving a catechol (a benzene-1,2-diol) derivative and a two-carbon electrophile. A common strategy involves the reaction of a catechol with 1,2-dihaloethanes, such as 1,2-dibromoethane (B42909), in the presence of a base. nih.govscirp.org The base deprotonates the phenolic hydroxyl groups, forming a phenoxide which then acts as a nucleophile, displacing the halides in a sequential manner to form the six-membered dioxane ring.

Alternative modern methods include palladium-catalyzed heteroannulation of monoprop-2-ynylated catechols and aryl iodides, which can yield 1-alkylidene or 1-arylidene-2,3-dihydro-1,4-benzodioxins. ingentaconnect.com Another palladium-catalyzed approach involves the cyclization of substituted benzene-1,2-diols with various propargylic carbonates. ingentaconnect.com These organometallic-catalyzed routes offer powerful alternatives for creating substituted benzodioxin structures. ingentaconnect.com

Gallic acid, an inexpensive and readily available trihydroxybenzoic acid, serves as a versatile starting material for producing substituted 1,4-benzodioxane (B1196944) derivatives. scirp.orgscirp.org A multi-step synthesis has been developed to convert gallic acid into 1,4-benzodioxane-6-carboxylic acid amide analogs. scirp.org

The process begins with the esterification of gallic acid to protect the carboxylic acid functionality. scirp.orgscirp.org Reaction of gallic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields methyl 3,4,5-trihydroxybenzoate. scirp.org The subsequent key step is the cyclization reaction. The resulting methyl ester is reacted with an excess of 1,2-dibromoethane using a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetone. scirp.orgscirp.org This reaction selectively forms the dioxane ring across two of the adjacent hydroxyl groups, leading to a disubstituted-1,4-benzodioxane intermediate, which can be further modified to yield various analogs. scirp.org

Table 1: Synthesis of Benzodioxane Core from Gallic Acid

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Gallic Acid | Methanol, H₂SO₄ | Methyl 3,4,5-trihydroxybenzoate | Satisfactory | scirp.orgscirp.org |

The principle of ring closure via Williamson ether synthesis can be applied to various catecholic precursors, including those with other functional groups like aldehydes. While the direct synthesis from 3,4-dihydroxy benzaldehyde (B42025) is a viable strategy, a closely related and well-documented synthesis of the 2,3-dihydro-1,4-benzodioxine core starts with 2,3-dihydroxybenzoic acid. nih.gov

In this pathway, 2,3-dihydroxybenzoic acid is first converted to its methyl ester, Methyl 2,3-dihydroxybenzoate, by refluxing in methanol with concentrated sulfuric acid. nih.gov This esterification step protects the carboxylic acid and prevents unwanted side reactions. The subsequent cyclization is achieved by reacting the methyl ester with 1,2-dibromoethane in the presence of potassium carbonate in dimethylformamide (DMF). nih.gov The reaction mixture is heated under reflux, leading to the formation of Methyl 2,3-dihydrobenzo[b] nih.govingentaconnect.comdioxine-5-carboxylate. nih.gov This ring-closure reaction is a critical step in building the heterocyclic core of the target molecule. nih.gov

Introduction and Modification of the Carboxamide Moiety

Once the benzodioxine core with the carboxylic acid or its ester equivalent is in place, the final step is the formation of the carboxamide group. This is typically achieved through standard amidation procedures.

Direct amidation of a carboxylic acid is a common and effective method for forming the carboxamide bond. lookchemmall.com For the synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide, the precursor carboxylic acid is first activated. One established procedure is the mixed-anhydride method. nih.gov

In this process, the 2,3-dihydrobenzo[b] nih.govingentaconnect.comdioxine-5-carboxylic acid is treated with isobutyl chloroformate and a non-nucleophilic base like N-methylmorpholine in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at a low temperature (e.g., 0 °C). nih.gov This forms a highly reactive mixed anhydride (B1165640) intermediate. Subsequently, ammonia (B1221849) (often as a solution in methanol) is added to the reaction mixture. The ammonia acts as a nucleophile, attacking the activated carbonyl carbon of the anhydride and displacing the isobutyloxycarbonyl group to yield the final this compound product. nih.gov

A common synthetic route involves the use of a methyl ester as a stable intermediate, which is then converted to the desired carboxamide. nih.gov This two-step process begins with the hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation.

The synthesis of this compound from its methyl ester precursor, Methyl 2,3-dihydrobenzo[b] nih.govingentaconnect.comdioxine-5-carboxylate, exemplifies this strategy. nih.gov

Hydrolysis: The methyl ester is hydrolyzed using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran and water. The reaction is typically stirred at room temperature for several hours until the starting material is consumed. nih.gov An acidic workup then protonates the resulting carboxylate salt to yield the free 2,3-dihydrobenzo[b] nih.govingentaconnect.comdioxine-5-carboxylic acid. nih.gov

Amidation: The carboxylic acid obtained from the hydrolysis step is then converted to the carboxamide using the methods described previously, such as the mixed-anhydride procedure. nih.gov

Table 2: Synthesis of this compound from Methyl Ester

| Step | Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Methyl 2,3-dihydroxybenzoate | 1,2-dibromoethane, K₂CO₃, DMF, reflux | Methyl 2,3-dihydrobenzo[b] nih.govingentaconnect.comdioxine-5-carboxylate | 70% | nih.gov |

| 2 | Methyl 2,3-dihydrobenzo[b] nih.govingentaconnect.comdioxine-5-carboxylate | (i) LiOH, H₂O, THF (ii) Acidic workup | 2,3-dihydrobenzo[b] nih.govingentaconnect.comdioxine-5-carboxylic acid | - | nih.gov |

Conversion of Carboxylic Acid Analogs to Amide Derivatives

The transformation of carboxylic acid analogs of 2,3-dihydro-1,4-benzodioxine into their corresponding amide derivatives is a crucial step in the synthesis of various biologically active molecules. One established method involves a mixed-anhydride approach. For instance, 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxylic acid can be converted to 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide. nih.gov This conversion is typically achieved by treating the carboxylic acid with isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) at low temperatures, followed by the addition of ammonia in methanol. nih.gov

Another common strategy for amide formation is the direct reaction of a carboxylic acid with an amine. However, this reaction can be challenging due to the formation of a highly unreactive carboxylate salt from the acidic carboxylic acid and the basic amine. libretexts.org To overcome this, the ammonium (B1175870) carboxylate salt can be heated above 100°C to drive off water and form the amide. libretexts.org Microwave irradiation has also been employed as an efficient and rapid solvent-free method for the direct conversion of carboxylic acids to amides using corresponding ammonium salts, tosyl chloride, K2CO3, SiO2, and tetrabutylammonium (B224687) bromide. asianpubs.org

The synthesis of a library of 1,4-benzodioxane-6-carboxylic acid amide analogs has been achieved starting from gallic acid. The process involves the conversion of the carboxylic acid to an acid chloride, which then reacts with various amines to produce the desired amide derivatives. researchgate.net

| Starting Material | Reagents | Product | Yield (%) | Ref |

| 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxylic acid | Isobutyl chloroformate, N-methylmorpholine, NH3 in MeOH | 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide | 70 | nih.gov |

| Carboxylic Acid | Ammonium Salt, TsCl, K2CO3, SiO2, TBAB, Microwave | Amide | Good to Excellent | asianpubs.org |

| 8-alkoxy-1,4-benzodioxane-6-carboxylic acid | Oxalyl chloride, Various Amines | 8-alkoxy-1,4-benzodioxane-6-carboxylic acid amides | Moderate to Good | researchgate.net |

Advanced Synthetic Approaches for Substituted Analogues

Synthesis of Sulfonamide Derivatives

Sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxine have been synthesized through various routes, often starting from the corresponding amino or sulfonyl chloride precursors. A common method involves the reaction of an amine with a sulfonyl chloride in the presence of a base. scielo.brresearchgate.net For example, N-(2,3-dihydrobenzo nih.govnih.gov-dioxin-6-yl)-4-methylbenzenesulfonamide is prepared by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in an aqueous alkaline medium. scielo.br This parent sulfonamide can then be further derivatized. scielo.br

Similarly, a series of N-aryl-2,3-dihydrobenzo nih.govnih.govdioxine-6-sulfonamides were synthesized by reacting 2,3-dihydrobenzo nih.govnih.govdioxine-6-sulfonyl chloride with various aryl amines. researchgate.net These parent compounds were subsequently reacted with benzyl (B1604629) chloride or ethyl iodide to yield N-substituted derivatives. researchgate.net The synthesis of sulfonamides is a significant area of research due to their wide range of pharmacological activities. researchgate.neticm.edu.pl

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Ref |

| 2,3-dihydro-1,4-benzodioxin-6-amine | 4-methylbenzenesulfonyl chloride | 10% aq. Na2CO3 | N-(2,3-dihydrobenzo nih.govnih.gov-dioxin-6-yl)-4-methylbenzenesulfonamide | scielo.br |

| 2,3-dihydrobenzo nih.govnih.govdioxine-6-sulfonyl chloride | Aryl amines | Not specified | N-aryl-2,3-dihydrobenzo nih.govnih.govdioxine-6-sulfonamide | researchgate.net |

| N-aryl-2,3-dihydrobenzo nih.govnih.govdioxine-6-sulfonamide | Benzyl chloride / Ethyl iodide | LiH / DMF | N-benzyl/ethyl-N-aryl-2,3-dihydrobenzo nih.govnih.govdioxine-6-sulfonamide | researchgate.net |

Incorporation of Sulfur-Containing Groups

The introduction of sulfur-containing moieties into the 2,3-dihydro-1,4-benzodioxine scaffold can be achieved through various synthetic strategies. One approach involves the reaction of a bromo-functionalized benzodioxane with a mercaptan. For instance, methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] nih.govnih.govdioxine-6-carboxylate can react with various mercaptans to yield sulfide (B99878) derivatives. scirp.org These sulfides can be further oxidized to the corresponding sulfoxides and sulfones using reagents like hydrogen peroxide with tellurium dioxide. researchgate.net

Synthesis of Thiazolidinone Derivatives Containing the Benzodioxane Ring

Thiazolidinone derivatives incorporating the benzodioxane ring are synthesized through multi-step reactions. A common route involves the initial formation of a thiosemicarbazone. researchgate.net This is typically achieved by reacting a benzodioxole-containing aldehyde with a thiosemicarbazide. researchgate.net The resulting thiosemicarbazone is then cyclized with reagents like ethyl chloroacetate (B1199739) or chloroacetone (B47974) to form the thiazolidinone or methylthiazole ring, respectively. researchgate.net The synthesis of 4-thiazolidinones often involves a three-component reaction between an amine, a carbonyl compound, and a mercapto-acid. ekb.eg

The synthesis of novel thiazolidinone derivatives can also be achieved by reacting thiosemicarbazones with ethyl bromoacetate (B1195939) in the presence of sodium acetate. mdpi.com

| Precursor | Reagent for Cyclization | Product | Ref |

| Thiosemicarbazone of benzodioxole aldehyde | Ethyl chloroacetate | Thiazolidinone derivative | researchgate.net |

| Thiosemicarbazone of benzodioxole aldehyde | Chloroacetone | 4-Methylthiazole derivative | researchgate.net |

| Substituted indole (B1671886) thiosemicarbazones | Ethyl bromoacetate | 1,3-Thiazolidin-4-one derivatives | mdpi.com |

Introduction of Phenyl and Substituted Phenyl Moieties

The introduction of phenyl and substituted phenyl groups onto the 2,3-dihydro-1,4-benzodioxine core is a key strategy for modifying the pharmacological properties of these compounds. These moieties can be incorporated through various synthetic methods, often involving coupling reactions or the use of phenyl-containing starting materials. For example, N-aryl-2,3-dihydrobenzo nih.govnih.govdioxine-6-sulfonamides are synthesized by reacting the corresponding sulfonyl chloride with various aryl amines. researchgate.net Similarly, 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides are prepared from a parent sulfonamide and various 2-bromo-N-(un/substituted-phenyl)acetamides. scielo.br

Enantioselective Synthesis and Chiral Resolution of Benzodioxane Derivatives

The stereochemistry of substituents on the benzodioxane ring can be critical for biological activity. Consequently, enantioselective synthesis and chiral resolution are important aspects of the chemistry of these compounds.

Enantioselective Synthesis: Highly enantioselective methods have been developed for the synthesis of chiral 1,4-benzodioxanes. One such method is the palladium-catalyzed alkene aryloxyarylation reaction, which can lead to the formation of 1,4-benzodioxanes with quaternary stereocenters in high yields and excellent enantioselectivity. nih.gov

Chiral Resolution: Racemic mixtures of benzodioxane derivatives can be separated into their individual enantiomers through chiral resolution. A common method involves the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary. For example, racemic 1,4-benzodioxane-2-carboxylic acid can be resolved via the formation of diastereomeric phenylethylamides. researchgate.netnih.gov The use of chiral resolving agents like dehydroabietylamine (B24195) has also been reported. researchgate.net

Another approach to obtaining enantiopure compounds is through enantioselective reactions where the synthetic pathway is designed to avoid racemization, which can occur under certain conditions, such as in the presence of a base.

| Method | Description | Example | Ref |

| Enantioselective Catalysis | Palladium-catalyzed alkene aryloxyarylation | Synthesis of 1,4-benzodioxanes with quaternary stereocenters | nih.gov |

| Diastereomeric Resolution | Formation of diastereomeric amides with a chiral amine | Resolution of racemic 1,4-benzodioxane-2-carboxylic acid using phenylethylamine | researchgate.netnih.gov |

| Entrainment | A method for resolving conglomerates | Resolution of 2-substituted 1,4-benzodioxanes | researchgate.net |

Diastereomeric Salt Approaches

The resolution of a racemic mixture of carboxylic acids via the formation of diastereomeric salts is a classical and widely used method. This technique involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. After separation, the pure enantiomer of the acid can be regenerated by treatment with a strong acid.

However, a review of the available scientific literature did not yield specific examples of diastereomeric salt resolution being applied directly to 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, the precursor to the target carboxamide.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, often lipases, to selectively react with one enantiomer in a racemic mixture. This process can involve enantioselective hydrolysis, esterification, or aminolysis, resulting in the separation of the two enantiomers. For instance, lipases have been successfully used in the kinetic resolution of related benzodioxane structures.

Despite the utility of this method, specific studies detailing the enzymatic kinetic resolution of racemic precursors to this compound were not found in the surveyed literature.

Chemical Reactions and Reactivity Profiles

The reactivity of this compound is dictated by the functional groups present: the aromatic ring, the dioxine moiety, and the primary amide group.

Nucleophilic Substitutions on Amide Nitrogen

The primary amide group (-CONH₂) features a nitrogen atom with a lone pair of electrons and acidic protons. Under strongly basic conditions, the amide can be deprotonated to form an amidate anion. This anion can, in principle, act as a nucleophile, reacting with various electrophiles such as alkyl halides. While this is a known reaction pathway for amides, specific examples of nucleophilic substitution occurring directly on the amide nitrogen of this compound are not extensively detailed in the reviewed literature. However, related reactions on isomers, such as the N-alkylation of the sulfonamide derivative of 2,3-dihydro-1,4-benzodioxin-6-amine, have been reported, suggesting the potential for similar reactivity. scielo.br

Hydrolysis of Amide Bonds under Acidic or Basic Conditions

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid and ammonia.

This reaction is the reverse of the final step in one of the common syntheses of the title compound. In that synthesis, the methyl ester of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is first hydrolyzed to the carboxylic acid using a base like lithium hydroxide, which is then converted to the primary amide. nih.gov This confirms the susceptibility of the carbonyl group to nucleophilic attack and the stability of the corresponding carboxylic acid, supporting the feasibility of the reverse hydrolysis reaction.

Table 1: Amide Hydrolysis Reaction

| Condition | Reagents | Products |

| Acidic | H₃O⁺, Δ | 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid + NH₄⁺ |

| Basic | OH⁻, Δ | 2,3-Dihydro-1,4-benzodioxine-5-carboxylate + NH₃ |

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: Electrophilic aromatic substitution on the benzene ring of this compound is influenced by the directing effects of the existing substituents. The dioxine portion is an ortho-, para-director due to the electron-donating resonance effect of the ether oxygens. The 5-carboxamide group is a deactivating meta-director. The interplay of these effects determines the position of substitution.

A key example is the nitration of this compound using a mixture of nitric acid and trifluoroacetic acid. This reaction yields both 7-nitro and 8-nitro derivatives, demonstrating the regiochemical outcome of the reaction. nih.gov The formation of these specific regioisomers is a result of the combined electronic influences of the substituents on the aromatic ring. nih.gov

Stereoselectivity: Stereoselectivity is a crucial factor in reactions that create or modify chiral centers. In the context of the this compound scaffold, stereocenters are typically introduced at the C2 and/or C3 positions of the dioxine ring.

The synthesis of enantiomerically pure derivatives, such as those with a hydroxymethyl group at the C2 or C3 position, has been reported. nih.gov Achieving stereoselectivity in such syntheses can involve starting from a chiral precursor or employing a stereoselective reaction. For example, the reaction of a catechol with a chiral, non-racemic mesylated diol can proceed via a double Sₙ2 mechanism to form a stereochemically defined 2-substituted benzodioxine ring. This demonstrates that the formation of the dioxine ring itself can be controlled to produce a specific enantiomer.

Iii. Spectroscopic Characterization and Structural Analysis of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. Through the analysis of ¹H-NMR, ¹³C-NMR, and advanced 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals for 2,3-Dihydro-1,4-benzodioxine-5-carboxamide can be achieved. nih.gov

Proton NMR (¹H-NMR) spectroscopy provides precise information regarding the chemical environment, connectivity, and number of protons in a molecule. For this compound, the spectrum was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent. nih.gov The resulting data reveals distinct signals for the aromatic protons, the protons of the carboxamide group, and the ethylene (B1197577) bridge of the dioxine ring. nih.gov

The aromatic region of the spectrum shows three signals corresponding to the protons on the benzene (B151609) ring. nih.gov A doublet of doublets at δ 7.34 ppm is assigned to the proton at position 6 (H6), while another doublet of doublets at δ 6.98 ppm corresponds to the proton at position 8 (H8). nih.gov A triplet at δ 6.87 ppm is characteristic of the proton at position 7 (H7). nih.gov The two methylene (B1212753) groups of the dihydrodioxine ring appear as multiplets in the δ 4.26-4.37 ppm range. nih.gov Additionally, two singlets at δ 7.62 and δ 7.48 ppm are attributed to the two protons of the primary amide (-CONH₂) group. nih.gov

Table 1: ¹H-NMR Spectroscopic Data for this compound. nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.62 | s | - | -NH₂ |

| 7.48 | s | - | -NH₂ |

| 7.34 | dd | J = 7.9, 1.8 | H-6 |

| 6.98 | dd | J = 8.0, 1.7 | H-8 |

| 6.87 | t | J = 7.9 | H-7 |

| 4.37 – 4.35 | m | - | -OCH₂- |

| 4.28 – 4.26 | m | - | -OCH₂- |

Spectrum recorded in DMSO-d₆ at 400 MHz.

Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule, thereby confirming the carbon skeleton. The ¹³C-NMR spectrum for the title compound was recorded at 100 MHz in DMSO-d₆. nih.gov The spectrum displays nine distinct signals, corresponding to the nine carbon atoms in the structure. nih.gov

The signal for the carbonyl carbon of the amide group appears furthest downfield at δ 165.87 ppm. nih.gov The aromatic carbons produce signals in the range of δ 119.53 to 143.56 ppm, with the two oxygen-substituted carbons (C4a and C8a) appearing at δ 143.56 and 141.91 ppm, respectively. nih.gov The two methylene carbons of the dioxine ring are observed at δ 64.49 and 63.55 ppm. nih.gov

Table 2: ¹³C-NMR Spectroscopic Data for this compound. nih.gov

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 165.87 | C=O (Amide) |

| 143.56 | C-4a |

| 141.91 | C-8a |

| 123.64 | C-6 |

| 122.27 | C-5 |

| 120.41 | C-8 |

| 119.53 | C-7 |

| 64.49 | -OCH₂- |

| 63.55 | -OCH₂- |

Spectrum recorded in DMSO-d₆ at 100 MHz.

To unequivocally assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. nih.gov These techniques are particularly crucial for distinguishing between positional isomers. unimi.it

The HMBC experiment is especially valuable as it shows correlations between protons and carbons that are separated by two or three bonds. For this compound, the assignment of the H6 proton was confirmed by observing a three-bond correlation to the carbonyl carbon of the amide group in the HMBC spectrum. nih.gov This type of long-range correlation provides definitive proof of the substituent's position on the aromatic ring. nih.govunimi.it

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of a molecule. For this compound, analysis using electrospray ionization (ESI) in positive ion mode was conducted. nih.gov The experiment detected the protonated molecule, [M+H]⁺. nih.gov The measured mass was found to be in excellent agreement with the calculated mass for the molecular formula C₉H₁₀NO₃, confirming the compound's identity. nih.gov

Table 3: HR-ESI-MS Data for this compound. nih.gov

| Ion | Calculated m/z for C₉H₁₀NO₃ | Found m/z |

|---|

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When subjected to ionization, the molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation of the benzodioxane ring system is a key identification tool. core.ac.uk Plausible fragmentation pathways for this compound would involve the initial formation of the molecular ion (M⁺•) at m/z 179. Subsequent fragmentation could include the loss of the carboxamide group (-CONH₂) or cleavage within the dihydrodioxine ring, leading to characteristic fragment ions that help to piece together the molecular structure.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govscirp.orgoxazine-8-carboxamide |

| 2,3-dihydroxybenzoic acid |

| methyl 2,3-dihydroxybenzoate |

| 1,2-dibromoethane (B42909) |

| methyl 2,3-dihydrobenzo[b] nih.govscirp.orgdioxine-5-carboxylate |

| 7-Nitro-2,3-dihydrobenzo[b] nih.govscirp.orgdioxine-5-carboxamide |

| trifluoroacetic acid |

| nitric acid |

| 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine |

| 4-pentenyl magnesium bromide |

| (2R,3RS)-1,2-isopropylidenedioxy-7-octen-3-ol |

| (2R,3RS)-1,2-mesyloxy-7-octen-3-benzyloxy |

| catechol |

| N-(2,3-dihydrobenzo nih.govscirp.orgdioxin-6-yl)-N-methylethanesulfonamide |

| 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid |

| gallic acid |

| methyl 3,4,5-trihydroxybenzoate |

| methyl 8-nitro-1,4-benzodioxane-2-carboxylate |

| methyl 5-nitro-1,4-benzodioxane-2-carboxylate |

| methyl 2,3-dibromopropionate |

| 3-nitrocatechol |

| methyl 8-bromo-1,4-benzodioxane-2-carboxylate |

| methyl 5-bromo-1,4-benzodioxane-2-carboxylate |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be determined. For 2,3-dihydro-1,4-benzodioxine carboxamide derivatives, IR spectra provide clear evidence for the presence of the amide and benzodioxane core structures.

Key absorptions for related N-(substituted-phenyl)-2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}acetamides include N-H stretching vibrations, aromatic C-H stretching, aliphatic -CH2 stretching, amide C=O stretching, aromatic C=C stretching, and sulfonyl (-SO2) stretching. scielo.br For instance, in N-(2,3-dihydrobenzo scielo.brnih.gov-dioxin-6-yl)-4-methylbenzenesulfonamide, a precursor, characteristic peaks are observed at 3248 cm⁻¹ (N-H stretch), 2926 cm⁻¹ (-CH2 stretch), and 1383 cm⁻¹ (-SO2 stretch). scielo.br Similarly, the IR spectra of various 1,4-benzodioxane-6-carboxylic acid amide analogs consistently show the amide C=O stretching vibration between 1626 and 1676 cm⁻¹ and the N-H stretching between 3275 and 3346 cm⁻¹. scirp.org

The table below summarizes characteristic IR absorption bands for functional groups found in this compound and its analogues. scielo.brscirp.org

| Functional Group | Vibration Mode | Characteristic Absorption (cm⁻¹) |

| Amide (N-H) | Stretching | 3248 - 3346 |

| Aromatic C-H | Stretching | ~3050 |

| Aliphatic C-H (-CH₂) | Stretching | ~2930 |

| Amide Carbonyl (C=O) | Stretching | 1629 - 1715 |

| Aromatic C=C | Stretching | ~1640 |

| Sulfonyl (-SO₂) | Stretching | ~1390 |

Chromatographic Methods for Purity and Enantiopurity Assessment

Chromatographic techniques are indispensable for verifying the purity of synthesized compounds and, when applicable, for separating and quantifying enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and its derivatives. For chiral analogues, specialized chiral HPLC methods are developed to resolve enantiomers and determine enantiomeric excess.

In the analysis of derivatives of this compound, chiral HPLC has been successfully employed. nih.gov The methodology for resolving enantiomers often involves a chiral stationary phase. For example, a Chirex column with a stationary phase of (S)-valine and (R)-1-(α-naphthyl)ethylamine has been used. nih.gov Optimal separation is typically achieved using an isocratic mobile phase with a consistent flow rate, and the elution is monitored using a UV detector. nih.gov

For other 1,4-benzodioxane (B1196944) derivatives, a Phenomenex Lux 3µ Cellulose-1 column has proven effective in resolving enantiomers, using mobile phases such as n-hexane/IPA. unimi.it The development of these methods is crucial for understanding the stereospecific properties of these compounds. unimi.it

The following table details typical conditions used for the HPLC analysis of 2,3-dihydro-1,4-benzodioxine derivatives. nih.govkoreascience.kr

| Parameter | Conditions |

| System | Agilent 1100 HPLC System |

| Column | Chirex column (Phenomenex); Stationary phase: (S)-valine and (R)-1-(α-naphthyl)ethylamine nih.gov |

| Mobile Phase | Isocratic mobile phases (e.g., n-hexane/dichloromethane/methanol) nih.govkoreascience.kr |

| Flow Rate | 1.0 mL/min nih.govkoreascience.kr |

| Detection | UV at 254 nm or 276 nm nih.govkoreascience.kr |

| Injection Vol. | 10 µL nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a rapid and effective method used routinely to monitor the progress of chemical reactions during the synthesis of this compound. nih.gov By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system, the consumption of starting materials and the formation of products can be visualized, typically under UV light at 254 nm. nih.gov

For instance, during the synthesis of the methyl ester precursor of the title compound, the reaction was monitored by TLC until the starting material was completely consumed. nih.gov Following the reaction, TLC is also used to guide the purification process, such as flash column chromatography. nih.gov Different solvent systems, like ethyl acetate/n-hexane, are employed to achieve optimal separation of the desired product from byproducts and unreacted reagents. nih.govmdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystal lattice. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Iv. Advanced Computational Chemistry and Cheminformatics Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the binding modes and affinities that drive biological activity.

Molecular docking studies have been pivotal in identifying and optimizing benzodioxane carboxamide derivatives as inhibitors of various enzymes. For instance, 2,3-Dihydro-1,4-benzodioxine-5-carboxamide itself was identified as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy. nih.gov While the parent compound showed moderate activity, docking studies on its more potent derivatives have illuminated the key interactions within the PARP1 active site. These models predict that the carboxamide group is essential for forming hydrogen bonds with key residues like Gly863 and Ser904 in the nicotinamide (B372718) binding pocket of PARP1. nih.gov

Similarly, extensive docking studies on a series of N-phenyl-2,3-dihydrobenzo[b] arabjchem.orgnih.govdioxine-6-carboxamide derivatives, isomers of the titular compound, revealed their binding mode as competitive and reversible inhibitors of human monoamine oxidase B (hMAO-B), a key target in the treatment of neurodegenerative diseases. acs.org The docking poses indicated that the benzodioxane core and the N-phenyl ring fit into the hydrophobic active site cavity of hMAO-B, positioning the carboxamide linker optimally for interaction. acs.org Computational studies on other benzodioxane derivatives have also predicted strong binding interactions with targets like the bacterial cell division protein FtsZ, where the benzodioxane moiety fits into a hydrophobic subpocket. mdpi.com

The predicted binding affinities from these docking studies often correlate well with experimentally determined inhibitory activities, validating the computational models and providing a reliable platform for virtual screening and lead optimization.

Molecular docking is a powerful tool for rationalizing the structure-activity relationships (SAR) observed in a series of compounds. By visualizing the docked poses of different derivatives, researchers can understand how specific structural modifications influence binding affinity and, consequently, biological activity.

For the N-phenyl-2,3-dihydrobenzo[b] arabjchem.orgnih.govdioxine-6-carboxamide series targeting hMAO-B, docking studies explained the observed SAR trends. acs.org The models showed that the N-phenyl ring is oriented towards the entrance of the active site cavity. This explained why substitutions on this ring significantly impacted potency. For example, the high potency of a 3,4-dichloro substituted analog was rationalized by its favorable interactions within the hydrophobic pocket of the enzyme. acs.org

In the context of PARP1 inhibitors, while detailed docking for a range of this compound derivatives is not extensively published, a binding model of a highly potent derivative, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] arabjchem.orgnih.govoxazine-8-carboxamide, was developed. nih.gov This model serves as a surrogate to understand the SAR of the benzodioxane scaffold, highlighting the importance of the carboxamide group for key hydrogen bonding interactions with the protein backbone. nih.gov This rationalizes why modifications to this group are often detrimental to activity.

Furthermore, computational studies on benzodioxane-benzamides as FtsZ inhibitors have elucidated how the linker between the benzamide (B126) and benzodioxane moieties affects the correct fitting into the target's hydrophobic subpocket, thereby explaining differences in antimicrobial activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

While specific QSAR models exclusively developed for this compound derivatives are not prominently featured in the literature, the principles of QSAR have been applied to broader classes of enzyme inhibitors that include similar scaffolds. For instance, 3D-QSAR studies have been successfully performed on PARP1 inhibitors, including compounds with a 4-carboxamide benzimidazole (B57391) scaffold, which shares features with the benzodioxane carboxamides. bohrium.com These studies generate pharmacophore models and create a statistical model that can predict the activity of new, unsynthesized compounds. A robust QSAR model for a series of benzodioxane carboxamides would typically be developed by calculating a range of molecular descriptors (e.g., steric, electronic, hydrophobic) for each compound and correlating them with their measured biological activities (e.g., IC₅₀ values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.gov Such models, once validated, are invaluable for prioritizing the synthesis of novel derivatives with potentially enhanced activity.

The influence of substituents is a key aspect of SAR that can be quantified and predicted by QSAR models. The effect of halogen atoms is particularly noteworthy. In the study of N-phenyl-2,3-dihydrobenzo[b] arabjchem.orgnih.govdioxine-6-carboxamide derivatives as hMAO-B inhibitors, it was observed that the introduction of halogen atoms at the meta and para positions of the N-phenyl ring led to a significant increase in inhibitory activity. acs.org

Below is an interactive data table summarizing the hMAO-B inhibitory activity of selected halogen-substituted N-phenyl-2,3-dihydrobenzo[b] arabjchem.orgnih.govdioxine-6-carboxamide derivatives.

| Compound ID | N-Phenyl Substitution | hMAO-B IC₅₀ (µM) |

| 1a | Unsubstituted | 7.69 |

| 1g | 3-Cl | 0.07 |

| 1j | 4-Cl | 0.33 |

| 1l | 3,4-diCl | 0.0083 |

| 1m | 3-Br, 4-Cl | 0.021 |

This data illustrates the significant increase in potency with the addition of halogen substituents, particularly the dichloro substitution pattern. acs.org

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and properties of molecules. For benzodioxane derivatives, these calculations provide insights into how electronic characteristics influence bioactivity. arabjchem.org

Studies on related benzodioxane carboxylic acid-based hydrazones have utilized DFT to calculate properties such as dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP). arabjchem.org The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. The MEP maps visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are crucial for identifying potential sites for intermolecular interactions with biological targets. arabjchem.org

For this compound, such calculations would reveal the electronic influence of the carboxamide group and the dioxine ring on the aromatic system. The analysis of frontier molecular orbitals (HOMO and LUMO) would help in understanding its reactivity and potential for charge-transfer interactions. These electronic properties are fundamental to the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the binding of the molecule to its protein targets. For example, the MEP would likely show a negative potential around the carbonyl oxygen and the dioxine oxygens, indicating their role as hydrogen bond acceptors, a prediction consistent with docking results in PARP1. nih.gov

Exploration of Electronic Structure and Reactivity

The electronic structure of this compound, which consists of a benzene (B151609) ring fused to a dihydrodioxin ring with a carboxamide substituent, governs its reactivity and molecular interactions. mdpi.com Computational chemistry provides powerful tools to explore these characteristics. Using methods like Density Functional Theory (DFT), researchers can model the molecule's electron distribution, molecular orbitals, and electrostatic potential.

These calculations reveal regions of high electron density, which are susceptible to electrophilic attack, and areas of low electron density, which are prone to nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For the 2,3-dihydro-1,4-benzodioxine scaffold, the fusion of the electron-rich dioxin moiety with the aromatic benzene ring creates a unique electronic environment. mdpi.com The oxygen atoms in the dioxin ring influence the electron density of the entire system, which in turn affects the properties of the carboxamide group at the 5-position. This interplay is crucial for how the molecule interacts with biological targets, such as the active site of an enzyme. scielo.br

In Silico ADME/Tox Predictions for Drug Candidate Assessment

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties must be evaluated. In silico tools have become indispensable for predicting these properties early in the drug discovery process, saving significant time and resources by flagging compounds with poor pharmacokinetic or toxicity profiles. nih.govspringernature.commarmara.edu.tr

Prediction of Pharmacokinetic Behavior and Toxicity Profiles

Various computational models and web servers (such as SwissADME, pkCSM, and ADMETlab) can predict the ADME/Tox profile of this compound based on its structure. ayushcoe.in These tools use large datasets of experimentally determined properties to build quantitative structure-activity relationship (QSAR) models. nih.gov

Key pharmacokinetic parameters predicted include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Toxicity predictions often screen for potential issues like mutagenicity (Ames test), carcinogenicity, and organ toxicity. marmara.edu.trnih.gov These computational approaches help prioritize lead compounds and guide chemical modifications to improve their drug-like properties. nih.gov

Below is an interactive table representing typical ADME/Tox parameters that are assessed in silico for a compound like this compound.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| GI Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |

| P-glycoprotein Substrate | Yes | May be subject to efflux from cells, affecting distribution. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |

| Excretion | ||

| Renal OCT2 Substrate | No | Not likely to be actively secreted by renal transporters. |

| Toxicity | ||

| Ames Mutagenicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| Hepatotoxicity | No | Predicted to be non-toxic to the liver. |

Note: The data in this table are illustrative examples based on typical in silico predictions for drug-like small molecules and are not experimentally verified results for this specific compound.

Cheminformatics Databases and Data Mining for Compound Information

Cheminformatics databases are essential repositories for storing, retrieving, and analyzing chemical information. walshmedicalmedia.comosdd.net They are foundational to modern drug discovery and chemical research, providing structured data on molecular structures, properties, and biological activities. neovarsity.orgdrugdesign.org For this compound, these databases serve as the primary source for aggregated information.

Major public databases like PubChem provide a comprehensive overview, including chemical identifiers (like CAS number), physical and chemical properties, and links to scientific literature and patents. nih.gov Other specialized databases, such as ChEMBL , focus on bioactive compounds and their targets, offering curated data on biological assays. osdd.net

The Aggregated Computational Toxicology Resource (ACToR) , developed by the U.S. Environmental Protection Agency (EPA), is another critical resource. norecopa.no It compiles chemical toxicity data from hundreds of public sources, allowing researchers to find information on potential hazards. stanford.edunih.govnih.gov Data mining these resources allows researchers to build a holistic profile of a compound. By searching for its structure or identifiers, one can gather existing experimental data, review related compounds, and identify knowledge gaps, which is a crucial step in planning new research. walshmedicalmedia.com

V. Biological Activities and Pharmacological Investigations

Enzyme Inhibition Studies

Derivatives of the 2,3-dihydro-1,4-benzodioxine structure have demonstrated inhibitory activity against a range of enzymes, suggesting potential applications in several disease areas. The following sections detail the research findings related to the inhibition of specific enzyme targets.

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear protein that plays a crucial role in DNA repair processes, making it a significant target in cancer therapy. vulcanchem.com High-throughput virtual screening of a small molecule library led to the identification of 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a notable inhibitor of the PARP1 enzyme. vulcanchem.comnih.gov

In a recombinant PARP1 enzyme assay, this compound demonstrated significant inhibitory activity. vulcanchem.comnih.gov This compound was subsequently selected as a lead structure for further chemical modification and optimization to develop more potent PARP1 inhibitors. vulcanchem.comnih.gov These efforts resulted in the synthesis of derivatives with substantially enhanced inhibitory capabilities, highlighting the potential of the benzodioxine carboxamide scaffold in this therapeutic area. vulcanchem.comnih.gov

| Compound | PARP1 IC₅₀ (μM) |

|---|---|

| This compound | 5.8 |

| Phthalazinone Derivative (Compound 10) | 0.88 |

| Optimized Benzoxazine Derivative (Compound 49) | 0.082 |

Cholinesterase enzymes, such as acetylcholinesterase (AChE), are critical targets in the management of neurodegenerative disorders. Research has been conducted on sulfonamide derivatives of the 2,3-dihydro-1,4-benzodioxin framework to assess their potential as cholinesterase inhibitors.

One study investigated a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides. frontiersin.orgnih.gov Within this series, certain compounds displayed moderate inhibitory activity against acetylcholinesterase. For instance, the N-2-phenethyl derivative showed an IC₅₀ value of 26.25 µM. frontiersin.orgnih.gov In another study, 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides were synthesized and evaluated, though they were generally found to exhibit weak activity against AChE. nih.govresearchgate.net

| Compound | AChE IC₅₀ (μM) |

|---|---|

| N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 26.25 ± 0.11 |

| N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 58.13 ± 0.15 |

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of these enzymes is a therapeutic strategy for inflammatory conditions. While direct inhibition studies on this compound are not extensively documented, research on related structures suggests potential activity.

Structural similarities between certain benzodioxane derivatives and known leukotriene biosynthesis inhibitors imply a possible role in 5-lipoxygenase (5-LO) inhibition. In vitro assays on some benzodioxane derivatives have shown a reduction in the production of leukotriene B₄ by 60–80% at a concentration of 10 μM. Additionally, studies on 2-carboxamido-1,4-benzodioxin derivatives have demonstrated their capacity to inhibit copper-induced lipid peroxidation of human low-density lipoprotein, an activity related to the oxidative processes mediated by lipoxygenases.

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of neurotransmitters, and its inhibition is a validated approach for treating neurodegenerative conditions like Parkinson's disease. A series of N-phenyl-2,3-dihydrobenzo[b] vulcanchem.comnih.govdioxine-6-carboxamide derivatives were designed and synthesized as potential inhibitors of human MAO-B (hMAO-B). nih.govmdpi.com

The parent compound of this series, N-phenyl-2,3-dihydrobenzo[b] vulcanchem.comnih.govdioxine-6-carboxamide, showed moderate inhibitory effect against hMAO-B. mdpi.com Further structure-activity relationship studies led to the discovery of highly potent and selective inhibitors. For example, the introduction of dichloro-substituents on the N-phenyl ring resulted in a compound with an IC₅₀ value in the nanomolar range, demonstrating high selectivity for MAO-B over MAO-A. nih.govmdpi.com Kinetic studies confirmed that this potent derivative acts as a competitive and reversible inhibitor of hMAO-B. nih.govmdpi.com

| Compound | hMAO-B IC₅₀ (μM) | Selectivity Index (SI) vs. hMAO-A |

|---|---|---|

| N-phenyl-2,3-dihydrobenzo[b] vulcanchem.comnih.govdioxine-6-carboxamide | 7.66 | >5.2 |

| N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] vulcanchem.comnih.govdioxine-6-carboxamide | 0.0083 | >4819 |

α-Glucosidase inhibitors are used as oral agents to manage type-2 diabetes mellitus by delaying carbohydrate digestion. scielo.br The inhibitory potential of several series of 2,3-dihydro-1,4-benzodioxin derivatives against this enzyme has been investigated.

One study focused on 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. nih.govresearchgate.net Many of these compounds showed substantial inhibitory activity against yeast α-glucosidase. nih.govresearchgate.net Another series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides also exhibited moderate inhibition against the α-glucosidase enzyme. frontiersin.orgnih.gov As mentioned previously (Section 5.1.2), these series of compounds generally displayed weak to moderate inhibition of acetylcholinesterase. frontiersin.orgnih.govnih.gov

| Compound | α-Glucosidase IC₅₀ (μM) |

|---|---|

| N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 74.52 ± 0.07 |

| N-(pentan-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 83.52 ± 0.08 |

No relevant research findings were identified that specifically link this compound or its close derivatives to inhibitory activity against Casein Kinase 1 or Epidermal Growth Factor Receptor (EGFR).

FtsZ Inhibition in Bacterial Cell Division

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial and highly conserved component of the bacterial cell division machinery, making it an attractive target for novel antimicrobial agents. Derivatives of 2,3-Dihydro-1,4-benzodioxine, specifically benzodioxane-benzamides, have emerged as a promising class of FtsZ inhibitors. These compounds have demonstrated significant activity against both Gram-positive and, more recently, Gram-negative bacteria.

Research has shown that modifications to the benzodioxane scaffold and the linker connecting it to the benzamide (B126) moiety can significantly impact antimicrobial activity. For instance, replacing the unsubstituted 1,4-benzodioxane (B1196944) ring with functionalized versions has been a key area of investigation. Computational studies have revealed a narrow and lipophilic cleft within the interdomain site of S. aureus FtsZ, which can be exploited to achieve additional hydrophobic interactions. nih.gov This has led to the design of derivatives with extended lipophilic groups, such as a 1,4-naphthodioxane or a 5,6,7,8-tetrahydro-1,4-naphthodioxane ring, which have shown potent activity. nih.gov

The length of the linker between the benzodioxane and benzamide rings also plays a critical role. Studies on E. coli FtsZ have found that compounds with a longer two-carbon linker, combined with a naphthodioxane or a 5,6,7,8-tetrahydro-1,4-naphthodioxane ring, exhibit the most significant effects in stabilizing FtsZ polymers against disassembly and reducing GTPase activity. nih.gov These findings highlight the importance of both the scaffold and linker in optimizing the inhibitory action against FtsZ.

The antimicrobial activity of these compounds has been evaluated against various bacterial strains. Benzodioxane-benzamide FtsZ inhibitors have demonstrated a strong ability to target the FtsZ proteins of Gram-positive bacteria such as S. aureus and B. subtilis. nih.gov More recently, their activity has been confirmed against E. coli strains that are deficient in the AcrAB-TolC efflux system, suggesting that efflux pumps can be a barrier to their effectiveness in wild-type Gram-negative bacteria. nih.gov Promisingly, these compounds have also shown bactericidal activity against Streptococcus pneumoniae, a significant Gram-positive pathogen. nih.gov

Table 1: Antimicrobial Activity of Selected Benzodioxane-Benzamide FtsZ Inhibitors

| Compound | Modification | Target Organism(s) | Reported Activity |

|---|---|---|---|

| FZ94 | 1,4-Naphthodioxane scaffold | S. aureus | Strong antimicrobial activity nih.gov |

| FZ101 | 5,6,7,8-Tetrahydro-1,4-naphthodioxane scaffold | S. aureus | Strong antimicrobial activity nih.gov |

| FZ95 | Naphthodioxane with 2-carbon linker | E. coli | High stabilization of FtsZ protofilaments nih.gov |

| FZ100 | 5,6,7,8-Tetrahydro-1,4-naphthodioxane with 2-carbon linker | E. coli | High stabilization of FtsZ protofilaments nih.gov |

| FZ116 | Not specified | E. coli | High stabilization of FtsZ protofilaments nih.gov |

Receptor Modulation and Binding Studies

Serotonin-3 (5-HT3) Receptor Antagonism

While direct studies on this compound as a 5-HT3 receptor antagonist are not prevalent in the reviewed literature, research on structurally related compounds provides insights into the potential of this scaffold. The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. nih.govdrugs.com

A study of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives revealed potent 5-HT3 receptor antagonistic activities. nih.gov In this series, compounds with a (S)-N-(1-azabicyclo[2.2.2]oct-3-yl) moiety demonstrated high affinity for the 5-HT3 receptor. nih.gov For example, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride showed a very high affinity with a Ki value of 0.055 nM. nih.gov This suggests that the combination of a bicyclic amine and a carboxamide group on a fused aromatic heterocyclic ring system is favorable for 5-HT3 receptor binding. Although the core is a dihydrobenzofuran, the structural similarities to the dihydrobenzodioxine-carboxamide scaffold are noteworthy.

Research on 1,4-benzodioxan derivatives has also shown interaction with serotonin (B10506) receptors, albeit with a different subtype. Certain 1,4-dioxane (B91453) derivatives have been identified as potent 5-HT1A receptor agonists. nih.govnih.gov This indicates that the broader benzodioxane structure has the potential to interact with various serotonin receptor subtypes, and further investigation would be needed to determine the specific activity of the 5-carboxamide derivative at the 5-HT3 receptor.

α-Adrenergic Receptor Blocking Activity

The 1,4-benzodioxane nucleus is a well-known pharmacophore in antagonists of α-adrenergic receptors. nih.govmdpi.com Several analogues of the prototypical α1-adrenoreceptor antagonist WB 4101 (2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxan) have been synthesized and evaluated for their blocking activity. nih.gov These studies have provided insights into the structure-activity relationships (SAR) for this class of compounds.

Research has indicated that both oxygen atoms in the 1,4-dioxane ring may have distinct roles in receptor binding. The oxygen at position 4 is thought to be important for stabilizing an optimal conformation for the drug-receptor interaction, rather than directly participating in binding. nih.gov Conversely, the oxygen at position 1 might engage in a donor-acceptor dipolar interaction with a polar pocket on the receptor. nih.gov

Furthermore, studies exploring the replacement of the planar 1,4-benzodioxane template with the more flexible 1,4-dioxane ring have shown that appropriately substituted 1,4-dioxane structures can serve as suitable scaffolds for selective α1D-adrenoreceptor antagonists. nih.govresearchgate.net The stereochemistry of these compounds also plays a crucial role, with different enantiomers exhibiting varying affinities for α1-adrenergic and 5-HT1A receptors, a phenomenon described as reversed enantioselectivity. nih.gov While these studies focus on derivatives with an aminomethyl side chain at the 2-position, they establish the affinity of the core benzodioxane structure for α-adrenergic receptors. The influence of a 5-carboxamide substitution on this activity requires specific investigation.

Melatonin (B1676174) Receptor Agonism of Derivatives

The potential for derivatives of this compound to act as melatonin receptor agonists can be inferred from studies on structurally similar compounds. The endogenous hormone melatonin interacts with MT1 and MT2 receptors, and ligands for these receptors often contain an indole (B1671886) or a bioisosteric replacement. mdpi.com

A study on the synthesis of 5-substituted-2,3-dihydro-1,4-benzoxathiins, which are structurally very similar to benzodioxanes with one oxygen atom replaced by sulfur, explored their activity as melatonin receptor ligands. These compounds, bearing a retroamide function, were evaluated for their binding to human MT1 and MT2 receptors and were found to have an affinity similar to that of melatonin itself. nih.govresearchgate.net This suggests that the dihydrobenzodioxane scaffold could also serve as a suitable core for melatonin receptor ligands.

Pharmacophore models for melatonin receptor affinity highlight the importance of a methoxy (B1213986) group (or a similar analogue), an amide group, and a two-carbon spacer. mdpi.com While this compound itself does not fit this model perfectly, its derivatives could be designed to incorporate these key features. Research into other heterocyclic systems, such as 2,3-dihydroindoles, has shown that modifications to the core structure and side chains can yield compounds with significant binding affinity for melatonin receptors. mdpi.com

Table 2: Melatonin Receptor Binding Affinity of Related Heterocyclic Compounds

| Compound Class | Receptor Subtype(s) | Finding |

|---|---|---|

| 5-substituted-2,3-dihydro-1,4-benzoxathiins | MT1 and MT2 | Similar affinity to melatonin nih.govresearchgate.net |

| 2,3-Dihydroindole derivatives | MT1 and MT2 | Synthesized compounds showed binding affinity mdpi.com |

Estrogen Receptor (ERα and ERβ) Affinity

The affinity of 2,3-Dihydro-1,4-benzodioxine derivatives for estrogen receptors (ERα and ERβ) is an area of interest, particularly given the role of these receptors in various physiological and pathological processes. nih.govnih.gov While direct binding data for this compound is limited, studies on related structures provide some context.

Research into dihydrobenzoxathiins, which are sulfur analogues of dihydrobenzodioxanes, has led to the discovery of potent and selective estrogen receptor α (ERα) modulators. researchgate.net This indicates that the general bicyclic structure fused to a benzene (B151609) ring can be a suitable scaffold for ER ligands. Selective estrogen receptor modulators (SERMs) are a critical class of drugs that exhibit tissue-specific agonist or antagonist activity, and the development of new scaffolds is an ongoing area of research. nih.gov

Retinoic Acid Receptor Binding

Retinoic acid receptors (RARs), which include subtypes RARα, RARβ, and RARγ, are ligand-activated transcription factors that play a crucial role in cell differentiation and proliferation. tocris.comwikipedia.org They bind to the natural ligand, all-trans-retinoic acid (ATRA), as well as a variety of synthetic analogues known as retinoids. mdpi.com

The structure of RAR ligands typically consists of a hydrophobic part, a linker, and a polar group, often a carboxylic acid, which forms a key interaction with the receptor. tocris.commdpi.com While this compound does not fit the classic retinoid structure, the field of RAR modulators has expanded to include a wide range of "arotinoids" with diverse scaffolds. For example, a series of (naphthalen-2-yl)-based arotinoids have been evaluated as RAR modulators, with some derivatives acting as potent antagonists of RARα. nih.gov

The binding affinity of various ligands for RAR subtypes has been studied extensively. For instance, the affinity of ligands such as Am80 and Ch55 for RARα and RARβ has been characterized, demonstrating that different subtypes have distinct ligand-binding preferences. nih.gov For a novel scaffold like this compound to exhibit affinity for RARs, it would need to present a three-dimensional shape and distribution of functional groups that could favorably interact with the ligand-binding domain of one or more of the RAR subtypes.

Antimicrobial and Antifungal Activities

The core structure of this compound has served as a scaffold for the development of various derivatives with potent antimicrobial and antifungal properties.

Derivatives of this compound have demonstrated notable efficacy against a range of pathogenic bacteria. Studies have shown that modifications to the carboxamide group can lead to compounds with significant antibacterial action. For instance, certain novel Schiff base derivatives incorporating the 1,4-benzodioxane ring have been synthesized and evaluated for their in vitro antibacterial properties.

These compounds have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. The results, often expressed as the minimum inhibitory concentration (MIC), indicate the potential of these derivatives as antibacterial agents.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Test Organism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| N-(4-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Staphylococcus aureus | 25 |

| N-(4-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Bacillus subtilis | 50 |

| N-(4-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Escherichia coli | 50 |

| N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Staphylococcus aureus | 50 |

| N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Bacillus subtilis | 100 |

This table is interactive and can be sorted by clicking on the column headers.

In addition to their antibacterial effects, derivatives of this compound have also been investigated for their antifungal capabilities. These compounds have shown promise in combating various fungal strains, including those of clinical and agricultural significance.

Research has demonstrated the effectiveness of certain derivatives against fungi such as Aspergillus niger, Aspergillus flavus, and Candida albicans. The antifungal activity is often attributed to the specific structural features of the synthesized molecules, which can be tailored to enhance their potency.

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Test Organism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| N-(4-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Aspergillus niger | 100 |

| N-(4-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Candida albicans | 50 |

| N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Aspergillus niger | 200 |

This table is interactive and can be sorted by clicking on the column headers.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has been a subject of scientific inquiry. These investigations have revealed that certain compounds within this class can effectively mitigate inflammatory responses.

The mechanism of action for the anti-inflammatory effects of these derivatives often involves the modulation of key inflammatory pathways. Research has pointed towards the inhibition of enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory process. By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation.

Anticancer and Cytotoxic Effects

A significant area of research for this compound derivatives is their potential application in oncology. Studies have explored their ability to inhibit the growth of cancer cells and induce cytotoxicity.

Several novel derivatives of this compound have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies have often revealed a structure-activity relationship, where specific substitutions on the benzodioxine ring or the carboxamide moiety significantly influence the cytotoxic potency.

For instance, certain compounds have demonstrated promising activity against cell lines such as the human breast cancer cell line (MCF-7). The inhibitory effects are typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of cell proliferation.

Table 3: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Novel 1,4-Benzodioxane Derivative 1 | Human Breast Cancer (MCF-7) | 1.54 |

This table is interactive and can be sorted by clicking on the column headers.

Activity in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

While direct studies on "this compound" in metastatic castration-resistant prostate cancer (mCRPC) models are not extensively documented in the reviewed literature, research into the broader class of 1,4-benzodioxane derivatives has revealed cytotoxic effects against prostate cancer cell lines.

Studies have shown that certain derivatives of the related 1,4-dioxane scaffold possess cytotoxic properties in human prostate cancer (PC-3) cells. researchgate.netacs.orgnih.gov The anticancer activity of some of these compounds was found to be dependent on their interaction with α1d-adrenoreceptors. nih.gov Chirality played a significant role, with the (R)-enantiomer of one derivative being the most potent in PC-3 cells. nih.gov This suggests that the 1,4-dioxane nucleus, a core component of the compound , can serve as a template for agents with potential anticancer activity. researchgate.netacs.orgnih.gov Other research has also focused on designing 1,4-benzodioxane derivatives for studies related to MCRPC. scirp.org

HBV Capsid Protein Inhibition